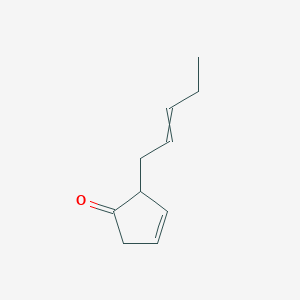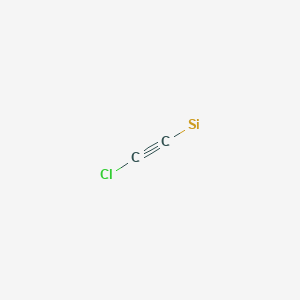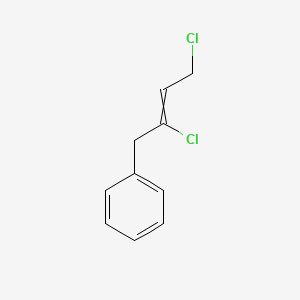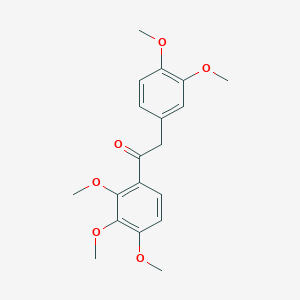![molecular formula C12H13Cl B14614624 Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- CAS No. 57765-59-0](/img/structure/B14614624.png)
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-: is an organic compound with the molecular formula C12H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with a methylethylidene group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- typically involves the chlorination of a suitable precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated cyclopropyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It may be explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The presence of the cyclopropyl group may also influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1-methylethenyl)-
- Benzene, 1-chloro-4-(1-methylpropyl)-
Comparison:
- Benzene, 1-chloro-4-(1-methylethyl)- : Similar in structure but lacks the cyclopropyl group, which may result in different reactivity and applications.
- Benzene, 1-chloro-4-(1-methylethenyl)- : Contains a double bond in the side chain, leading to different chemical properties and potential uses.
- Benzene, 1-chloro-4-(1-methylpropyl)- : Has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
The uniqueness of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57765-59-0 |
|---|---|
Molekularformel |
C12H13Cl |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
1-chloro-4-(2-propan-2-ylidenecyclopropyl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
MFGQJVQMTGWSEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
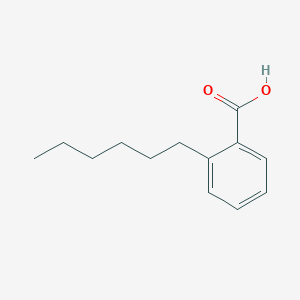
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

silane](/img/structure/B14614565.png)
